molecular formula C7H13N3 B1438288 1-(Butan-2-yl)-1H-pyrazol-4-amine CAS No. 1152901-10-4

1-(Butan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1438288
CAS No.: 1152901-10-4
M. Wt: 139.2 g/mol
InChI Key: FKHODAIYDXUBOE-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 1-(Butan-2-yl)-1H-pyrazol-4-amine and its derivatives have been explored for their potential in various scientific applications, particularly in the synthesis and characterization of new compounds. For example, research has highlighted the synthesis of tridentate bipyrazolic compounds and their evaluation for cytotoxic activity against tumor cell lines. These compounds exhibited pronounced cytotoxic properties, suggesting their potential as therapeutic agents (Kodadi et al., 2007). Another study focused on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, further demonstrating the compound's utility in chemical synthesis (Mironovich & Shcherbinin, 2014).

Catalysis

The compound has also been utilized in the development of catalysts. For instance, pyrazolylethylamine zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing promising activity and selectivity. This application underscores the compound's role in environmentally friendly polymer synthesis (Matiwane et al., 2020).

Antimicrobial and Anticancer Activities

Moreover, derivatives of this compound have been synthesized and investigated for their antimicrobial and anticancer activities. These studies have led to the identification of compounds with significant biological activities, highlighting the chemical's potential as a scaffold for developing new therapeutic agents. For example, Rathinamanivannan et al. (2019) synthesized 2-pyrazoline derivatives that showed promising in vitro anticancer and antimicrobial properties, suggesting their potential for drug development (Rathinamanivannan et al., 2019).

Corrosion Inhibition

Additionally, the compound has been studied for its potential as a corrosion inhibitor. A DFT study on new bipyrazole derivatives, including analogs of this compound, revealed their efficiency and reactive sites as corrosion inhibitors. This application is critical for industrial processes where corrosion resistance is essential, demonstrating the compound's utility beyond biological applications (Wang et al., 2006).

Properties

IUPAC Name

1-butan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHODAIYDXUBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.